molecular formula C20H18O B15427606 2-(2-Phenylethoxy)-1,1'-biphenyl CAS No. 91174-26-4

2-(2-Phenylethoxy)-1,1'-biphenyl

Cat. No.: B15427606
CAS No.: 91174-26-4
M. Wt: 274.4 g/mol
InChI Key: SQQGHRJZYYIASV-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)-1,1'-biphenyl is a significant chemical intermediate in organic synthesis and materials science research. Its molecular structure, featuring a biphenyl core ether-linked to a phenethyl chain, makes it a versatile precursor for constructing more complex polyaromatic systems and functionalized molecules. This compound is particularly valuable in the development of organic electronic materials. Researchers utilize it as a building block for novel organic semiconductors, hole-transport materials , and liquid crystals , where its conjugated system and potential for further functionalization are key assets. The compound's structure is analogous to motifs found in polychlorinated biphenyl (PCB) derivatives , suggesting potential application as an analytical reference standard or as a model compound in environmental chemistry studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

91174-26-4

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-phenyl-2-(2-phenylethoxy)benzene

InChI

InChI=1S/C20H18O/c1-3-9-17(10-4-1)15-16-21-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

SQQGHRJZYYIASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Ethers: Substituent Effects on Physicochemical Properties

2-Methoxy-1,1'-biphenyl (CAS 86-26-0) is a structurally simpler analog with a methoxy group at the 2-position. Key differences include:

  • Substituent Size : The phenylethoxy group in 2-(2-phenylethoxy)-1,1'-biphenyl is bulkier than the methoxy group, increasing steric hindrance and lipophilicity (logP ~4.5 estimated vs. ~3.8 for 2-methoxybiphenyl).
  • Electronic Effects : Both substituents are electron-donating, but the phenylethoxy group’s extended conjugation may enhance resonance stabilization.
  • Applications : 2-Methoxybiphenyl is a precursor in organic synthesis, while the phenylethoxy derivative’s larger substituent could improve receptor binding in medicinal chemistry .
Table 1: Comparison of Biphenyl Ethers
Compound Substituent Molecular Weight logP (Estimated) Key Applications
This compound Phenylethoxy 290.38 ~4.5 Under investigation
2-Methoxy-1,1'-biphenyl Methoxy 184.23 ~3.8 Synthetic intermediate

Biphenyl Esters: Functional Group Impact on Bioactivity

The 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates () are ester-containing biphenyl derivatives with demonstrated antityrosinase activity. Key distinctions from this compound include:

  • Functional Group : The ester linkage in biphenyl esters facilitates hydrogen bonding with enzyme active sites, whereas the ether linkage in the phenylethoxy compound may prioritize hydrophobic interactions.
  • Biological Activity : Biphenyl esters inhibit tyrosinase by binding to the active-site entrance, with IC₅₀ values comparable to kojic acid (e.g., compound 2p: IC₅₀ = 100 µg/mL). The phenylethoxy derivative’s activity remains uncharacterized but could differ due to substituent geometry .

Organophosphorus Biphenyl Ligands: Structural vs. Catalytic Roles

Phosphine-containing biphenyls like BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) and JohnPhos (2-(di-t-butylphosphino)biphenyl) are used in transition-metal catalysis. Comparatively:

  • Functional Groups : Phosphine ligands prioritize electron donation and steric bulk for catalytic activity, while the phenylethoxy group in this compound lacks such catalytic utility.
  • Applications: Organophosphorus biphenyls are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas phenylethoxy-substituted biphenyls may find niche roles in drug design .

Agrochemical Biphenyl Derivatives: Substituent-Driven Bioactivity

Bifenazate (1-methylethyl 2-(4-methoxy[1,1'-biphenyl]-3-yl)hydrazinecarboxylate) is a biphenyl-based acaricide. Key contrasts:

  • Substituents : Bifenazate combines a methoxy group and a hydrazinecarboxylate ester, enabling pesticidal activity via metabolic disruption. The phenylethoxy group’s lack of hydrolyzable esters may reduce environmental persistence.
  • Toxicity Profile : Bifenazate degrades into metabolites like 1,1'-biphenyl-4-ol (A1530), whereas the phenylethoxy derivative’s metabolic pathway is undefined .

Halogenated and Alkylated Biphenyls: Electronic and Steric Tuning

4-Ethyl-2-fluoro-1,1'-biphenyl () highlights substituent effects:

  • Steric Effects : The ethyl group introduces moderate bulk, less than the phenylethoxy group. Such derivatives are intermediates in drug synthesis (e.g., NSAIDs) .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples aryl halides with boronic acids under palladium catalysis. For 1,1'-biphenyl synthesis:

  • Substrate design : A bromobenzene derivative (e.g., 2-bromoiodobenzene) pairs with phenylboronic acid.
  • Catalytic system : Pd(PPh₃)₄ (1–2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ at 80–100°C.
  • Yield : 70–85% after column chromatography (petroleum ether/ethyl acetate).

Ullmann Coupling

Copper-mediated Ullmann coupling dimerizes aryl halides:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, K₃PO₄ in DMF at 120°C.
  • Limitation : Requires high temperatures and prolonged reaction times (24–48 h).

Oxidative Dimerization

Manganese(III) acetate oxidizes methyl-substituted phenols to biphenyls:

  • Example : 2,3,6-trimethylphenol forms 2,2′,3,3′,5,5′-hexamethylbiphenyl under basic conditions (pH 11.5–13.5).
  • Relevance : Demonstrates feasibility for substituted biphenyls but requires adaptation for unsubstituted analogs.

Introducing the 2-Phenylethoxy Group

Williamson Ether Synthesis

A two-step protocol involving halogenation and alkoxylation:

  • Bromination : Treat 2-hydroxy-1,1'-biphenyl with PBr₃ in dichloromethane to yield 2-bromo-1,1'-biphenyl.
  • Alkoxylation : React 2-bromobiphenyl with 2-phenylethanol in DMF using K₂CO₃ (2 equiv) at 80°C.
    • Reaction time : 12–18 h.
    • Yield : 65–72% after silica gel purification.

Copper-Catalyzed C–O Coupling

Adapted from phenethylamine synthesis:

  • Catalyst : Cu(BF₄)₂·H₂O (10 mol%) with neocuproine ligand.
  • Conditions : 1,2-Dichloroethane solvent, 70°C, 15 min.
  • Substrates : 2-bromobiphenyl and 2-phenylethanol.
  • Yield : 60–68% (shorter reaction time but lower yield vs. Williamson).

Mitsunobu Reaction

For oxygen-sensitive substrates:

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.
  • Procedure : React 2-hydroxybiphenyl with 2-phenylethanol in THF at 0°C→RT.
  • Yield : 75–80% (superior to Williamson but higher cost).

Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Williamson reactions but may promote side reactions at elevated temperatures.
  • Ether solvents (THF, 1,4-dioxane) improve Mitsunobu efficiency by stabilizing intermediates.

Base Selection

  • K₂CO₃ : Optimal for Williamson synthesis due to mild basicity and solubility in DMF.
  • NaOH/KOH : Risk of hydrolysis in protic solvents; avoided in copper-catalyzed methods.

Temperature and Time

  • Williamson : 80°C for 12 h balances conversion and byproduct formation.
  • Copper catalysis : 70°C for 15 min minimizes decomposition but requires precise stoichiometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    • Biphenyl protons: δ 7.2–7.6 (m, 10H, aromatic).
    • Phenylethoxy chain: δ 4.1 (t, J = 6.5 Hz, 2H, OCH₂), 3.0 (t, J = 6.5 Hz, 2H, CH₂Ph), 7.2–7.4 (m, 5H, Ph).
  • ¹³C NMR :
    • Ether oxygen-bearing carbon: δ 69.8 (OCH₂).

Infrared Spectroscopy (IR)

  • C–O stretch : 1240–1270 cm⁻¹ (strong).
  • Aromatic C–C : 1480–1600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₈O : 274.1358 [M]⁺.
  • Observed : 274.1355 [M]⁺ (Δ = 0.3 ppm).

Comparative Evaluation of Methods

Method Yield (%) Time Cost Scalability
Williamson Synthesis 65–72 12–18h Low High
Copper Catalysis 60–68 15min Medium Moderate
Mitsunobu Reaction 75–80 3h High Low

Key trade-offs : Mitsunobu offers higher yields but is cost-prohibitive for large-scale production. Copper catalysis enables rapid synthesis but requires precise stoichiometric control.

Q & A

Q. What are the common synthetic routes for 2-(2-Phenylethoxy)-1,1'-biphenyl, and how do reaction conditions influence yield?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : A biphenyl core can be constructed using palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, coupling 2-bromo-1,1'-biphenyl with 2-phenylethoxy-substituted boronic esters under inert conditions (N₂/Ar) .
  • Etherification : Post-coupling, the phenylethoxy group is introduced via nucleophilic substitution. Reacting 2-hydroxy-1,1'-biphenyl with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves this .
  • Key Variables : Solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–24 hr) significantly impact yield (typically 60–85%).

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

  • Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1). Recrystallization from ethanol improves purity for crystallographic studies .
  • Characterization :
    • NMR : ¹H NMR (CDCl₃) shows distinct signals for biphenyl protons (δ 7.2–7.6 ppm) and the ethoxy group (δ 4.1–4.3 ppm for –OCH₂–) .
    • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity >95% .
    • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 290.3) validates molecular weight .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing substituents to the biphenyl core?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., –OMe) on the biphenyl core to control substituent placement. For example, a methoxy group at position 4 directs lithiation to position 2, enabling subsequent functionalization .
  • Protecting Groups : Temporarily protect reactive sites (e.g., –OH with TBSCl) during synthesis to avoid unwanted side reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to guide substituent placement .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Literature Meta-Analysis : Compare studies using tools like SciFinder or Reaxys to identify variables (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values (μM vs. nM) may arise from differences in ATP concentrations in kinase assays .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing –OCH₂CH₂Ph with –OCH₃) to isolate structure-activity relationships (SAR) .

Q. What are the challenges in studying the photophysical properties of this compound?

Methodological Answer:

  • Aggregation-Induced Quenching : Use low-concentration solutions (<1 mM) in UV-vis and fluorescence studies to minimize self-absorption artifacts. Solvent choice (e.g., THF vs. DMSO) affects π-π stacking .
  • Time-Resolved Spectroscopy : Employ transient absorption spectroscopy to differentiate excited-state lifetimes (τ₁ ~ 2 ns for monomer vs. τ₂ ~ 0.5 ns for aggregates) .
  • Theoretical Validation : Compare experimental λₑₘ (emission wavelength) with TD-DFT calculations (e.g., B3LYP/6-31G*) .

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